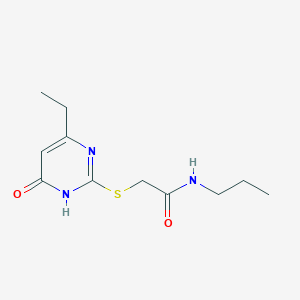

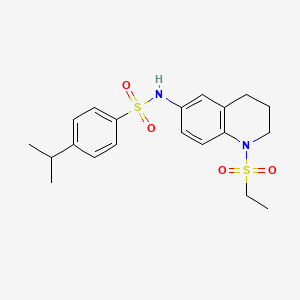

3-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, a sulfonamide group, and an acetyl group .

Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . Pyrazole derivatives can be synthesized through a variety of methods, including the reaction of hydrazones with nitroolefins .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule . The sulfonamide group is a common functional group in medicinal chemistry, known for its bioactive properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrazole and pyridine rings might undergo electrophilic substitution reactions . The sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar sulfonamide group might increase its solubility in polar solvents .Applications De Recherche Scientifique

Antimicrobial Potential

Researchers have explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide moiety, showing significant in vitro antibacterial and antifungal activities. These studies have synthesized a range of compounds to assess their effectiveness against pathogenic bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungal yeasts like Saccharomyces cerevisiae and Candida albicans. The findings suggest the utility of these compounds in developing new antimicrobial agents (Chandak et al., 2013).

Anti-inflammatory and Anticancer Applications

Another area of research involves the synthesis and characterization of derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Specifically, studies have shown that certain derivatives exhibit promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or standard drugs. Additionally, modest inhibition of HCV NS5B RdRp activity has been observed, indicating the potential for these compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Selective Inhibition of Kinases

The design of selective kinase inhibitors is critical for targeted cancer therapy. Research on N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has led to the development of highly selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These compounds inhibit kinase activity and suppress the activation of downstream signals, demonstrating therapeutic effects on cardiac hypertrophy in preclinical models. This research underscores the potential of these compounds in treating diseases associated with ZAK activation (Chang et al., 2017).

Anticancer and Radiosensitizing Properties

Further investigations have highlighted the synthesis of novel sulfonamide derivatives with significant in-vitro anticancer activity, particularly against human tumor liver cell lines. Some compounds have shown higher activity than standard drugs like doxorubicin, suggesting their potential as effective anticancer agents. Moreover, the ability of these compounds to enhance the cell-killing effect of γ-radiation points to their application in radiosensitizing treatments (Ghorab et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

3-acetyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-13(23)15-4-3-5-17(9-15)26(24,25)21-11-14-8-16(12-19-10-14)18-6-7-20-22(18)2/h3-10,12,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUVYKZKTCOCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2963135.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2963136.png)

![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)